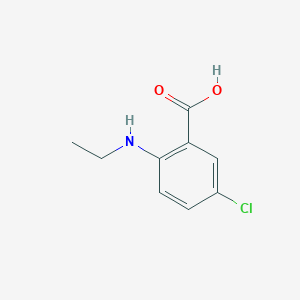![molecular formula C10H7N5O2 B2379653 2-[(5-Tétrazolyl)méthyl]isoindoline-1,3-dione CAS No. 114841-44-0](/img/structure/B2379653.png)
2-[(5-Tétrazolyl)méthyl]isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Tetrazolyl)methyl]isoindoline-1,3-dione is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The unique structure of 2-[(5-Tetrazolyl)methyl]isoindoline-1,3-dione, which includes a tetrazole ring and an isoindoline-1,3-dione moiety, makes it an interesting subject for scientific research.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise in biological assays, particularly in the development of new drugs and therapeutic agents.
Medicine: Research has indicated potential anticonvulsant and anticancer activities, making it a candidate for further drug development
Mécanisme D'action
Target of Action
The primary target of 2-[(5-Tetrazolyl)methyl]isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement .
Mode of Action
The compound interacts with the dopamine receptor D2 as a ligand, binding to the main amino acid residues at its allosteric binding site . This interaction can modulate the receptor’s activity, leading to changes in downstream signaling pathways .
Biochemical Pathways
For instance, it can affect motor control and reward systems, and it may have potential applications as antipsychotic agents .
Pharmacokinetics
In silico analysis suggests that isoindoline derivatives have promising properties as ligands of the dopamine receptor d2 .
Result of Action
Analyse Biochimique
Biochemical Properties
2-[(5-Tetrazolyl)methyl]isoindoline-1,3-dione has been found to interact with the human dopamine receptor D2 . It has been suggested that this compound has the best properties as a ligand of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .
Cellular Effects
In terms of cellular effects, 2-[(5-Tetrazolyl)methyl]isoindoline-1,3-dione has been shown to have an impact on Parkinsonism in a mouse model . Specifically, it was found that this compound could revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .
Molecular Mechanism
At the molecular level, 2-[(5-Tetrazolyl)methyl]isoindoline-1,3-dione acts as a ligand for the dopamine receptor D2 . It interacts with the main amino acid residues at the receptor’s allosteric binding site, suggesting a potential mechanism of action .
Dosage Effects in Animal Models
In animal models, specifically a Parkinsonism mouse model, the compound was administered at a dose of 254 µmol/kg . This dosage was found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine
Méthodes De Préparation
The synthesis of 2-[(5-Tetrazolyl)methyl]isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with a primary amine to form the isoindoline-1,3-dione core. The tetrazole ring can be introduced through a cycloaddition reaction involving an azide and a nitrile. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Analyse Des Réactions Chimiques
2-[(5-Tetrazolyl)methyl]isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The tetrazole ring and isoindoline-1,3-dione moiety can participate in substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Comparaison Avec Des Composés Similaires
2-[(5-Tetrazolyl)methyl]isoindoline-1,3-dione can be compared to other isoindoline-1,3-dione derivatives and tetrazole-containing compounds. Similar compounds include:
Phthalimide: A simpler isoindoline-1,3-dione derivative with well-known applications in pharmaceuticals and agrochemicals.
Tetrazole derivatives: Compounds containing the tetrazole ring, which are often used in medicinal chemistry for their bioisosteric properties. The uniqueness of 2-[(5-Tetrazolyl)methyl]isoindoline-1,3-dione lies in the combination of these two functional groups, which provides a distinct set of chemical and biological properties
Propriétés
IUPAC Name |
2-(2H-tetrazol-5-ylmethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O2/c16-9-6-3-1-2-4-7(6)10(17)15(9)5-8-11-13-14-12-8/h1-4H,5H2,(H,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUQQSCRUOAHCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NNN=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
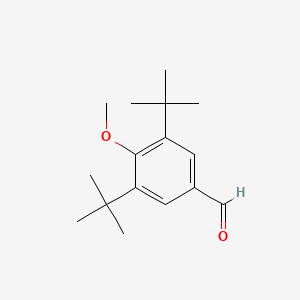
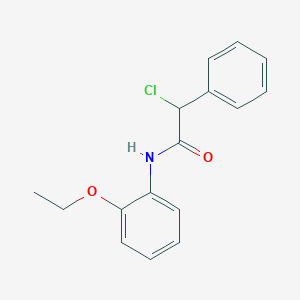
![N-[2-(1H-indol-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2379574.png)
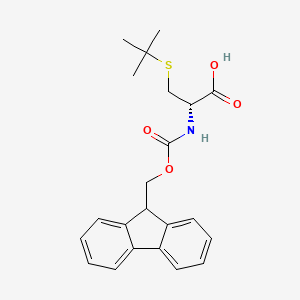
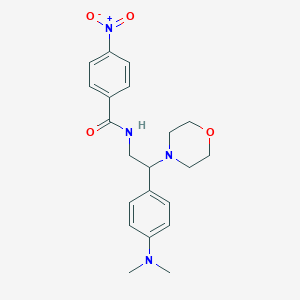
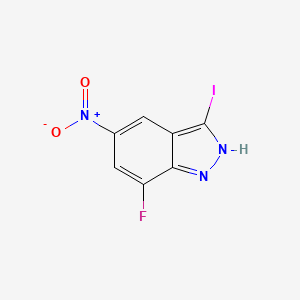
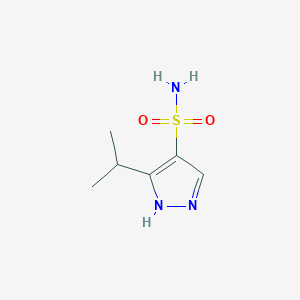
![N-(2,3-dichlorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2379593.png)
![(Z)-methyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2379577.png)
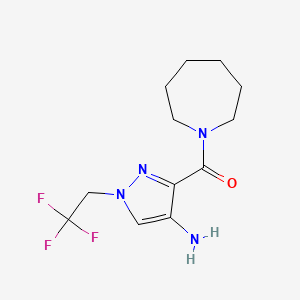
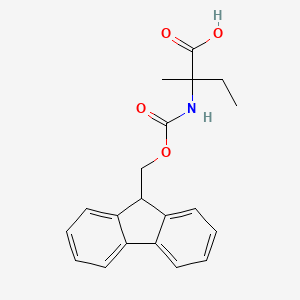
![4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2379584.png)

